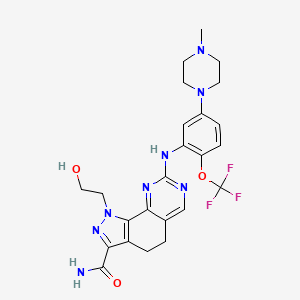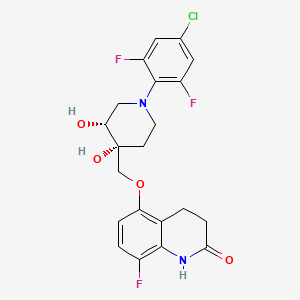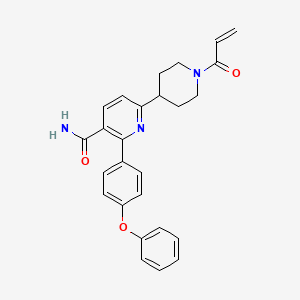
Padsevonil
説明
Padsevonil is an experimental drug that offers a promising new option for intractable epilepsy . It is the first antiepileptic drug (AED) that acts on all isoforms of synaptic vesicle protein-2 (SV2) and simultaneously binds to the benzodiazepine site of the GABAA receptor .
Synthesis Analysis
Padsevonil was synthesized in a medicinal chemistry program initiated to rationally design compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors .Molecular Structure Analysis
The molecular formula of Padsevonil is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .Chemical Reactions Analysis
Padsevonil has been shown to have a unique interaction with SV2A, exhibiting slower binding kinetics . It also displayed low to moderate affinity for the benzodiazepine site at recombinant GABAA receptors .Physical And Chemical Properties Analysis
The chemical formula of Padsevonil is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .科学的研究の応用
Treatment of Treatment-Resistant Focal Epilepsy
Padsevonil has been used in a Phase IIa trial for the treatment of treatment-resistant focal epilepsy . It interacts with two therapeutic targets: synaptic vesicle protein 2 and GABA A receptors . The trial showed that Padsevonil was associated with a favorable safety profile and displayed clinically meaningful efficacy in patients with treatment-resistant epilepsy .
Multi-Target Drug for Complex Diseases
Padsevonil has been developed as a single molecular entity that could target two different mechanisms . This novel drug exhibited promising effects in numerous preclinical models of difficult-to-treat seizures . However, in a recent randomized placebo-controlled phase IIb add-on trial in treatment-resistant focal epilepsy patients, padsevonil did not separate from placebo in its primary endpoints .
Unique Multiple Receptor Activity
Padsevonil is the first antiepileptic drug (AED) that acts on all isoforms of synaptic vesicle protein-2 (SV2) . It simultaneously binds to the benzodiazepine site of the GABAA receptor . This multiple receptor activity – unique to Padsevonil – may more effectively target epilepsy .
4. Protection Against Seizures Induced by Pilocarpine or 11-Deoxycortisol In acute seizure models, padsevonil provided potent, dose-dependent protection against seizures induced by administration of pilocarpine or 11-deoxycortisol .
5. Protection Against Seizures Induced Acoustically or Through 6 Hz Stimulation Padsevonil was also effective in protecting against seizures induced acoustically or through 6 Hz stimulation . However, it was less potent in the pentylenetetrazol, bicuculline, and maximal electroshock models .
6. Unique Profile in Rodent Models of Seizures and Epilepsy Padsevonil has shown a unique profile in rodent models of seizures and epilepsy . This suggests that it may have potential applications in the treatment of these conditions.
作用機序
Target of Action
Padsevonil is a novel antiepileptic drug (AED) candidate that interacts with two therapeutic targets: synaptic vesicle protein 2 (SV2) proteins and GABA A receptors . It has a high affinity for all isoforms of SV2 (SV2A, SV2B, and SV2C) and a low-to-moderate affinity for the benzodiazepine binding site on GABA A receptors .
Mode of Action
Padsevonil’s interaction with SV2A differs from that of levetiracetam and brivaracetam; it exhibits slower binding kinetics . At recombinant GABA A receptors, padsevonil displayed low to moderate affinity for the benzodiazepine site . In electrophysiological studies, its relative efficacy compared with zolpidem (a full-agonist reference drug) was 40%, indicating partial agonist properties .
Biochemical Pathways
Padsevonil acts as a positive allosteric modulator of GABA A receptors, with a partial agonist profile at the benzodiazepine site . This interaction enhances the inhibitory effects of GABA, increasing the influx of chloride ions into the neuron and thereby hyperpolarizing the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to initiate an action potential, thus reducing neuronal excitability .
Pharmacokinetics
In a study conducted on healthy Chinese subjects, the concentration-time profile of Padsevonil showed rapid absorption with a median tmax of 1.25 h, followed by an apparent biphasic disposition . For Padsevonil, the geometric means of AUC (0-t), AUC, Cmax, and t1/2 were 6,573 hng/mL, 6,588 hng/mL, 1,387 ng/mL, and 5.275 h, respectively .
Result of Action
Padsevonil displayed robust efficacy across several validated seizure and epilepsy models, including those considered to represent drug-resistant epilepsy . In the amygdala kindling model, which is predictive of efficacy against focal to bilateral tonic-clonic seizures, Padsevonil provided significant protection in kindled rodents .
将来の方向性
特性
IUPAC Name |
(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFIOLWWRXEQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF5N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Padsevonil | |
CAS RN |
1294000-61-5 | |
| Record name | Padsevonil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1294000615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Padsevonil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PADSEVONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1HN52K0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



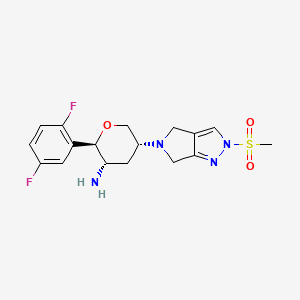
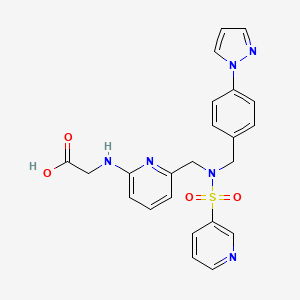

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)
![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)

